N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline
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Overview
Description
N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline is an organic compound that features a pyrimidine ring attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline typically involves the reaction of 2-aminopyrimidine with N,N-dimethylaniline under specific conditions. One common method includes the use of a condensation reaction where the imine bond is formed between the pyrimidine and the aniline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-[(E)-2-(2-pyridinyl)vinyl]aniline
- 2-Pyrimidinamine, 4,6-dimethyl-
- N,N-Dimethyl-4-(phenylazo)aniline
Uniqueness
N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline is unique due to its specific combination of a pyrimidine ring and an aniline derivative. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
110008-78-1 |
---|---|
Molecular Formula |
C13H14N4 |
Molecular Weight |
226.28 g/mol |
IUPAC Name |
N,N-dimethyl-4-(pyrimidin-2-yliminomethyl)aniline |
InChI |
InChI=1S/C13H14N4/c1-17(2)12-6-4-11(5-7-12)10-16-13-14-8-3-9-15-13/h3-10H,1-2H3 |
InChI Key |
HAVUMONMPMCAFI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=NC=CC=N2 |
Origin of Product |
United States |
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